2-Chloropyridine-3,5-diol
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Overview
Description
2-Chloropyridine-3,5-diol is a chemical compound with the molecular formula C5H4ClNO2 It is a derivative of pyridine, where the chlorine atom is substituted at the second position and hydroxyl groups are present at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3,5-diol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride can yield 2-chloropyridine . Another method involves the use of pyridine-N-oxides, which can be conveniently synthesized in high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions typically include the use of chlorinating agents such as chlorine gas or phosphoryl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-chloropyridine-N-oxide.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: 2-Chloropyridine-N-oxide.
Reduction: Various reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloropyridine-3,5-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloropyridine-3,5-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. Its hydroxyl groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with a chlorine atom at the second position.
3-Chloropyridine: A similar compound with the chlorine atom at the third position.
4-Chloropyridine: Another isomer with the chlorine atom at the fourth position.
Uniqueness: This structural feature distinguishes it from other chloropyridine isomers and enhances its versatility in various chemical and biological processes .
Properties
IUPAC Name |
2-chloropyridine-3,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-5-4(9)1-3(8)2-7-5/h1-2,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDCCPVUPWXGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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